molecular formula C22H18N2O3S B2629617 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 312742-56-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Número de catálogo: B2629617
Número CAS: 312742-56-6
Peso molecular: 390.46
Clave InChI: BZZVVNYWBKBHCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl group, which is further connected via an amide bond to a 3,5-dimethoxy-substituted benzoyl moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including kinase inhibition and antimicrobial properties .

Propiedades

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVVNYWBKBHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide:

Compound Name Core Structure Key Substituents/Modifications Biological Relevance/Application Reference
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide Benzothiazole + dimethoxybenzamide 3,5-Dimethoxy, amide linkage Hypothesized kinase inhibition -
AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) Benzothiazole + pyrimidine-pyridine Pyrimidine-pyridine side chain JNK inhibitor (anti-inflammatory/neuroprotection)
SiFA-M-FP,5 ((S)-N-((1-Allylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide derivative) Dimethoxybenzamide + fluorosilyl Fluorosilyl group, allylpyrrolidine Radiopharmaceutical imaging agent
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Dimethoxybenzamide + isoxazole Isoxazole ring, alkyl substituents Herbicide (cellulose biosynthesis inhibitor)
Cpd D ((1,3-benzothiazol-2-yl)carbamoyl](phenyl)methanesulfonic acid) Benzothiazole + sulfonic acid Sulfonic acid group Low molecular weight protein tyrosine phosphatase inhibitor

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The 3,5-dimethoxy groups in the target compound and isoxaben enhance lipophilicity compared to AS601245’s polar pyridine-pyrimidine chain. This may favor blood-brain barrier penetration or herbicidal activity, respectively.
  • Bioactivity: AS601245 inhibits JNK kinases, suggesting the target compound could similarly modulate kinase pathways . Isoxaben’s isoxazole ring targets plant-specific enzymes, whereas the benzothiazole in the target compound may interact with mammalian proteins .

Functional Group Impact on Activity

  • Benzothiazole vs. Isoxazole : Benzothiazole (in target compound and AS601245) is associated with kinase inhibition, while isoxazole (in isoxaben) confers herbicidal specificity.
  • Fluorosilyl Group (SiFA-M-FP,5) : Enhances stability for radiopharmaceutical use, a feature absent in the target compound but relevant for imaging applications .

Actividad Biológica

Overview

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S. The structure features a benzothiazole moiety, which is known for its significant biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can interact with specific receptors to influence signaling pathways related to cell growth and apoptosis.
  • Gene Expression Alteration : The compound may impact the expression of genes associated with cancer progression and inflammation.

Anticancer Properties

Research indicates that N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa5.2
MCF-74.8
A5496.0

These results suggest potent cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated effectiveness against various pathogens. The presence of the benzothiazole ring enhances its interaction with microbial targets, potentially leading to inhibition of growth .

Case Studies and Research Findings

  • Antitumor Activity : A study focused on novel benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus could enhance anticancer efficacy. The lead compound exhibited significant inhibition of cancer cell proliferation and apoptosis induction in vitro .
  • Anti-inflammatory Effects : Research indicates that benzothiazole compounds can also exhibit anti-inflammatory properties. For instance, certain derivatives inhibited pro-inflammatory cytokines in cellular models, suggesting a dual role in combating both cancer and inflammation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.